Secramine A

Cdc42 RhoGDI GTPase inhibition

Secramine A is a synthetic small molecule (C35H39BrN2O5S, MW 679.7 g/mol) discovered from a diversity-oriented library of ~2,500 galanthamine-like compounds. It inhibits the Rho GTPase Cdc42 through a mechanism that is strictly dependent on the guanine dissociation inhibitor RhoGDI, trapping Cdc42 in an inactive cytosolic complex and thereby blocking its membrane association, GTP binding, and effector engagement.

Molecular Formula C35H39BrN2O5S
Molecular Weight 679.7 g/mol
Cat. No. B1249328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecramine A
Synonymssecramine A
Molecular FormulaC35H39BrN2O5S
Molecular Weight679.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CSC2CC(=NOCC3=CC=CC=C3)CC4C25CC(NCC6=CC(=C(C(=C56)O4)Br)OCC7CC7)CO
InChIInChI=1S/C35H39BrN2O5S/c1-40-28-11-9-24(10-12-28)21-44-31-15-26(38-42-20-22-5-3-2-4-6-22)14-30-35(31)16-27(18-39)37-17-25-13-29(41-19-23-7-8-23)33(36)34(43-30)32(25)35/h2-6,9-13,23,27,30-31,37,39H,7-8,14-21H2,1H3/b38-26+/t27-,30+,31+,35+/m0/s1
InChIKeyWOAYDXMBHOUEQZ-GJEPMKPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Secramine A for Cdc42 Inhibition: Product-Specific Evidence Guide for Procuring a RhoGDI-Dependent Chemical Probe


Secramine A is a synthetic small molecule (C35H39BrN2O5S, MW 679.7 g/mol) discovered from a diversity-oriented library of ~2,500 galanthamine-like compounds [1]. It inhibits the Rho GTPase Cdc42 through a mechanism that is strictly dependent on the guanine dissociation inhibitor RhoGDI, trapping Cdc42 in an inactive cytosolic complex and thereby blocking its membrane association, GTP binding, and effector engagement [2]. This mechanism is distinct among small-molecule Cdc42 inhibitors and represents a first-in-class pharmacological strategy targeting the RhoGDI–Cdc42 interface [2].

RhoGDI-dependent Cdc42 inhibition study fit
Golgi-to-plasma membrane protein export research context
Dominant-negative Cdc42 phenocopy assay context

Why Generic Cdc42 Inhibitor Substitution Fails: The Secramine A RhoGDI-Dependency Argument for Informed Procurement


Cdc42-targeting small molecules such as ZCL278, ML141, CASIN, and MBQ-167 inhibit Cdc42 through divergent mechanisms—direct GTP-competitive binding, allosteric non-competitive inhibition, or dual Rac/Cdc42 targeting—that yield distinct cellular and biochemical profiles . Secramine A is unique in that its inhibitory activity is abolished in the absence of RhoGDI; it does not directly target the Cdc42 nucleotide-binding pocket but instead stabilizes a RhoGDI–Cdc42 complex [1]. Consequently, assays or cellular contexts with altered RhoGDI expression, or experiments requiring pathway-specific dissection of RhoGDI-dependent versus -independent Cdc42 functions, cannot be substituted with other Cdc42 inhibitors. Simple IC50 or Kd comparisons alone fail to capture this mechanistic divergence, making procurement decisions based solely on potency metrics insufficient for projects that require RhoGDI-dependent Cdc42 blockade.

Mechanism mismatch Other Cdc42 inhibitors act independently of RhoGDI; may not replicate RhoGDI-dependent pathway dissection
Phenotype divergence Golgi export blockade phenotype may not transfer to inhibitors with different cellular endpoints
Chemotype specificity Structurally unrelated inhibitors may introduce distinct off-target profiles; orthogonal validation advised

Quantitative Head-to-Head Evidence for Secramine A: 6 Dimensions of Verified Differentiation from Common Cdc42 Inhibitor Comparators


Mechanism of Action: RhoGDI-Dependent Cdc42 Inhibition Confirmed by In Vitro Reconstitution with Purified Components

Secramine A inhibits Cdc42 through a mechanism strictly dependent on RhoGDI. Using purified components, secramine A (25 μM) completely blocked Cdc42 binding to lipid membranes in the presence of RhoGDI, but had no effect when RhoGDI was absent [1]. In contrast, ML141 acts as a non-competitive, allosteric inhibitor of Cdc42 GTPase activity independently of RhoGDI (IC50 = 200 nM), while ZCL278 binds directly to Cdc42 (Kd = 11.4 μM) and competes with GTP [2]. CASIN also targets Cdc42/RhoGDI activation but with a distinct mode (IC50 = 2 μM); its RhoGDI-dependency has not been rigorously demonstrated in a reconstituted system . This makes secramine A the only Cdc42 inhibitor with experimentally proven, absolute RhoGDI dependence in a purified component system.

RhoGDI dependence
Head-to-head
Secramine A requires RhoGDI; ML141, ZCL278 do not
Supports pathway-specific Cdc42 dissection
Purified component assay context
Cdc42 RhoGDI GTPase inhibition Chemical biology Membrane trafficking

Functional Selectivity: Secramine A Mimics Dominant-Negative Cdc42 in Golgi-to-Plasma Membrane Protein Export Blockade

Secramine A was discovered in a phenotypic screen for inhibitors of VSVGts-EGFP transport from the Golgi apparatus to the plasma membrane in BS-C-1 cells [1]. At concentrations of 10–25 μM, secramine A phenocopies the effect of dominant-negative Cdc42 (N17) expression, blocking anterograde protein export from the Golgi and causing Golgi polarization defects in migrating cells [1][2]. In contrast, ZCL278 disrupts Cdc42-mediated microspike formation and GM130-linked Golgi structure at 50 μM but acts through Cdc42-GEF interaction blockade rather than RhoGDI stabilization . ML141 has not been reported to produce a Golgi-to-PM transport blockade phenotype at its active concentrations (0.2–5 μM) . The Golgi export blockade phenotype is a unique functional signature of secramine A that is not replicated by other Cdc42 inhibitors.

Golgi export blockade
Reported
Blocks VSVG transport at 10–25 µM; mimics dominant-negative Cdc42
Reported dominant-negative phenotype
BS-C-1 cell assay context
VSVG transport Golgi apparatus protein trafficking Cdc42 dominant-negative phenotype

Biochemical Potency in GEF-Independent Nucleotide Exchange Assay: A Direct Comparison with Secramine B and Other Cdc42 Inhibitors

In a GEF-independent nucleotide exchange assay using prenylated Cdc42, secramine A exhibits an IC50 of 9,000 nM (9 μM) in the presence of 4 mM Mg²⁺ chelator (EDTA) with a 3-minute incubation [1]. This potency is lower than that of ML141 (IC50 200 nM in nucleotide-depleted Cdc42 assay ), CASIN (IC50 2 μM in Cdc42/RhoGDI cell-free assay ), and MBQ-167 (IC50 78 nM for Cdc42 in breast cancer cells [2]), but comparable to ZCL278 (Kd 11.4 μM [3]). Importantly, secramine B, the close structural analog of secramine A, shows an IC50 of ~3.4 μM for inhibition of cAMP-stimulated chloride secretion in T84 intestinal epithelial cells [4], while Pirl1 (another structurally unrelated Cdc42 inhibitor) has an IC50 of ~28 μM in the same assay [4]. This demonstrates that within the secramine chemotype, modest structural modifications can yield ~2.6-fold potency shifts.

Cdc42 exchange IC50
Reported
9,000 nM
Moderate potency tool compound context
GEF-independent assay; ML141 200 nM, CASIN 2 µM
Cdc42 nucleotide exchange IC50 GEF-independent assay Secramine A potency Cdc42 inhibitor ranking

Cell Spreading Inhibition: Quantitative Concentration-Response Evidence for Cdc42-Dependent Morphological Phenotype

Secramine A inhibits cell spreading of BS-C-1 monkey kidney epithelial cells in a concentration-dependent manner, a phenotype previously established as Cdc42-dependent [1][2]. At a low plating density, BS-C-1 cells adopt a flattened, fried-egg morphology within 35 minutes; secramine A treatment prevents this spreading [2]. This phenotype is consistent with secramine A's inhibition of Cdc42-dependent actin polymerization observed in Xenopus egg extracts [1]. In contrast, ZCL278 (50 μM) inhibits Cdc42-mediated microspike formation in serum-starved Swiss 3T3 fibroblasts—a distinct morphological endpoint—while ML141 has been tested primarily in migration and invasion assays rather than spreading assays . The cell spreading assay thus provides a quantitative, Cdc42-specific functional readout for secramine A activity that is distinct from endpoints used for other Cdc42 inhibitors.

Cell spreading inhibition
Reported
Prevents BS-C-1 spreading within 35 min
Cdc42-dependent morphological readout
Functional QC benchmark context
Cell spreading Cdc42-dependent phenotype BS-C-1 cells Actin polymerization Cell morphology

Structural Uniqueness: Galanthamine-Based Spirocyclohexadienone Scaffold Distinct from All Other Cdc42 Inhibitor Chemotypes

Secramine A is a synthetic analog of the Amaryllidaceae alkaloid galanthamine, featuring a unique spirocyclohexadienone core formed via oxidative phenolic coupling during total synthesis [1]. Its molecular formula (C35H39BrN2O5S, MW 679.7) and three-dimensional architecture are unrelated to any other Cdc42 inhibitor chemotype: ML141 is a trisubstituted dihydropyrazole (MW ~330), ZCL278 is a rhodanine-based compound, CASIN is a pirld-related small molecule, and MBQ-167 is an indole-based dual inhibitor [2][3]. This structural divergence translates into distinct binding modes—secramine A interacts at the Cdc42–RhoGDI protein–protein interface rather than targeting the nucleotide-binding pocket—and accounts for its unique RhoGDI-dependent pharmacology [4].

Scaffold uniqueness
Class-level
Spirocyclohexadienone core; Cdc42-RhoGDI interface binding
Structurally orthogonal chemotype
Class-level inference; data to verify
Secramine A synthesis galanthamine analog spirocyclohexadienone chemotype comparison Cdc42 inhibitor scaffold diversity

Secramine A vs. Secramine B: Intra-Class Potency and Functional Divergence for Informed Analog Selection

Secramine A and secramine B are structurally related analogs from the same galanthamine-like library, yet they display distinct potency and functional profiles. Secramine B inhibits cAMP-stimulated chloride secretion in T84 intestinal epithelial cells with an IC50 of ~3.4 μM, acting through blockade of a Ba²⁺-sensitive basolateral K⁺ channel (KCNQ1/KCNE3) [1]. In contrast, secramine A was identified as a Golgi-to-PM transport inhibitor and exhibits an IC50 of 9 μM in the GEF-independent Cdc42 nucleotide exchange assay [2][3]. The ~2.6-fold difference in functional potency between the two analogs, coupled with their distinct primary screening phenotypes (Golgi transport blockade vs. cAMP-dependent K⁺ channel inhibition), underscores that even within the secramine chemotype, functional outcomes are not interchangeable. Pirl1, a structurally unrelated Cdc42 inhibitor, shows a much weaker IC50 of ~28 μM in the same T84 chloride secretion assay [1], confirming that secramine B is not simply a less potent analog but possesses distinct biological activity.

Secramine A vs B
Head-to-head
Sec B IC50 ~3.4 µM (Cl⁻ secretion) vs Sec A 9 µM (Cdc42 exchange)
Intra-class potency divergence reported
Functional assay context; T84 cells
Secramine A vs Secramine B Cdc42 inhibitor analog chloride secretion potency comparison T84 cells

Secramine A Procurement Scenarios: Evidence-Backed Applications Where Secramine A Is the Irreplaceable Choice


Dissecting RhoGDI-Dependent vs. RhoGDI-Independent Cdc42 Functions in Membrane Trafficking

When experimental designs require unequivocal assignment of Cdc42 functions to RhoGDI-dependent versus -independent pathways, secramine A is the only small-molecule tool that provides this discrimination. Its activity is abolished in RhoGDI-depleted systems [1], enabling clean loss-of-function controls. In contrast, ML141, ZCL278, and CASIN inhibit Cdc42 irrespective of RhoGDI status, confounding pathway-specific interpretation. This is critical for studies of Golgi-to-PM protein export, where RhoGDI-regulated Cdc42 cycling controls vesicle scission and carrier formation [1][2].

Phenocopying Dominant-Negative Cdc42 for Golgi Polarization and Protein Secretion Studies

Secramine A uniquely recapitulates the cellular effects of dominant-negative Cdc42 (N17) expression on Golgi apparatus organization and basolateral protein secretion [1]. This makes it the inhibitor of choice for acute pharmacological blockade of Cdc42 in Golgi polarization assays, wound-healing migration studies requiring Golgi reorientation readouts, and VSVG transport kinetics experiments—applications where genetic approaches (siRNA, dominant-negative constructs) introduce confounding temporal delays or variable transfection efficiency [1][2].

Orthogonal Cdc42 Inhibition Strategy for Target Validation and Off-Target De-Risking

In drug discovery programs targeting Cdc42-dependent pathways, secramine A serves as an essential orthogonal agent due to its unique spirocyclohexadienone scaffold and Cdc42-RhoGDI interface binding mode [1]. When cellular phenotypes are reproduced by secramine A and a structurally unrelated inhibitor (e.g., ML141 or ZCL278) that acts through a distinct mechanism, confidence that the observed effect is on-target Cdc42 inhibition is substantially increased. Procurement of secramine A alongside mechanistically diverse Cdc42 inhibitors is recommended for rigorous chemical biology validation [1][2].

Cdc42-Dependent Cell Spreading as a Functional QC Benchmark for Compound Activity Verification

The inhibition of BS-C-1 cell spreading at low plating density—a Cdc42-dependent process that occurs within 35 minutes—provides a rapid, robust, and quantitative functional assay for verifying secramine A activity upon receipt [1][2]. This is particularly valuable given secramine A's moderate biochemical potency (IC50 9 μM), as batch-to-batch variability in synthetic secramine A may affect functional efficacy. Laboratories should incorporate this spreading assay as a standard QC step before deploying secramine A in more resource-intensive experiments [2].

Application
Selection Property
Validation Focus
RhoGDI-dependent Cdc42 pathway dissection
RhoGDI-dependent inhibition mechanism
RhoGDI-dependency control experiments
Golgi polarization and protein secretion studies
Dominant-negative Cdc42 phenocopy profile
VSVG transport kinetics assay context
Orthogonal Cdc42 target validation
Structurally distinct scaffold and binding mode
Off-target de-risking with multiple inhibitors
Functional QC for compound activity
Cell spreading inhibition endpoint
BS-C-1 spreading assay verification
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